molecular formula C23H21ClN4O2S B11187504 Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11187504
M. Wt: 453.0 g/mol
InChI Key: IVHGBZOWXXHVNS-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazolopyrimidine core, a benzylsulfanyl group, and a chlorophenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of the benzylsulfanyl and chlorophenyl groups. The reaction conditions may include the use of various reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent for treating various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Substituted triazolopyrimidines: These compounds share the triazolopyrimidine core but differ in the substituents attached to the core.

    Benzylsulfanyl derivatives: Compounds with a benzylsulfanyl group may have similar chemical properties and reactivity.

    Chlorophenyl derivatives: These compounds contain a chlorophenyl group and may exhibit similar biological activities.

Properties

Molecular Formula

C23H21ClN4O2S

Molecular Weight

453.0 g/mol

IUPAC Name

prop-2-enyl 2-benzylsulfanyl-7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H21ClN4O2S/c1-3-13-30-21(29)19-15(2)25-22-26-23(31-14-16-7-5-4-6-8-16)27-28(22)20(19)17-9-11-18(24)12-10-17/h3-12,20H,1,13-14H2,2H3,(H,25,26,27)

InChI Key

IVHGBZOWXXHVNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3)N1)C4=CC=C(C=C4)Cl)C(=O)OCC=C

Origin of Product

United States

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